Diadenosine pentaphosphate pentasodium
Description
Historical Context of Dinucleoside Polyphosphate Discovery and Early Postulations
The journey to understanding diadenosine pentaphosphate began with the accidental discovery of its simpler analogue, diadenosine tetraphosphate (B8577671) (Ap4A). taylorfrancis.com Like many pivotal discoveries in molecular biology, the first identification of dinucleoside polyphosphates was unintentional. taylorfrancis.com In 1966, researchers first identified Ap4A as a product of the reaction between ATP and lysyl-tRNA synthetase in the presence of L-lysine. frontiersin.org This initial finding was later expanded upon with the identification of Ap4A in mammalian tissues in 1976. nih.gov
Subsequent research in the 1980s further solidified the presence of these molecules in biological systems, with Ap4A being identified in human platelets. nih.gov These early discoveries led to the isolation of a variety of dinucleoside polyphosphates, including those with two to seven phosphate (B84403) groups (Ap2A to Ap7A), from various body fluids and cells. nih.gov Foundational studies in the 1980s revealed that the levels of Ap4A in S. typhimurium and E. coli increased in response to physiological or environmental stresses, which was instrumental in the initial formulation of the "alarmone hypothesis". frontiersin.orgnih.gov This hypothesis proposed that these molecules act as intracellular signals of molecular stress, orchestrating subsequent recovery mechanisms. frontiersin.org
Diadenosine Pentaphosphate as a Constituent of the Dinucleoside Polyphosphate Family
Diadenosine pentaphosphate (Ap5A) is a prominent member of the diadenosine polyphosphate (ApnA) family, which consists of two adenosine (B11128) moieties linked by a chain of 'n' phosphate groups. frontiersin.org Specifically, Ap5A has a tail-to-tail dimer structure with five phosphate groups connecting the two adenosine molecules. usbio.netsigmaaldrich.com These molecules are found in both prokaryotic and eukaryotic cells. frontiersin.org
Dinucleoside polyphosphates, including Ap5A, are stored in secretory granules of various cells such as thrombocytes (platelets), chromaffin cells, and neuronal cells. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com They are released into the extracellular space where they can exert a variety of biological effects on a wide range of target tissues. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The general structure of diadenosine polyphosphates is characterized by two adenosine nucleosides linked at their 5'-hydroxyl groups by a polyphosphate bridge. nih.gov
Table 1: Properties of Diadenosine Pentaphosphate (Pentasodium Salt)
| Property | Value |
|---|---|
| Alternate Names | A(5′)P5(5′)A; Diadenosine pentaphosphate pentasodium salt scbt.com |
| CAS Number | 4097-04-5 usbio.netscbt.com |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅·5Na usbio.netscbt.com |
| Molecular Weight | 1026.28 g/mol usbio.netscbt.com |
| Structure | A tail-to-tail dimer structure with two adenosine moieties linked by five phosphate groups. usbio.netsigmaaldrich.com |
| Cellular Location | Found in secretory vesicles of platelets, chromaffin cells, Torpedo synaptic terminals, and brain synaptosomes. usbio.netmedchemexpress.com |
Conceptual Framework: Diadenosine Pentaphosphate as a Putative Alarmone and Signaling Molecule
The concept of diadenosine pentaphosphate as an "alarmone" stems from the observation that its cellular concentration, along with other dinucleoside polyphosphates, increases significantly under conditions of cellular stress. nih.govnih.gov These stressors include oxidative stress, heat shock, and metabolic imbalances. frontiersin.orgnih.govnih.gov The "alarmone hypothesis" posits that these molecules act as bona fide secondary messengers that mediate cellular responses to these stresses. frontiersin.org
The functions of dinucleoside polyphosphates can be broadly categorized into two modes of action: as primers for nucleic acid synthesis and as competitive ligands of ATP-binding sites on target proteins. frontiersin.org In its role as a signaling molecule, Ap5A has been shown to be involved in the cardiac response to metabolic stress. nih.gov For instance, myocardial ischemia leads to a significant decrease in the concentration of Ap5A, which in turn affects the activity of ATP-sensitive K+ (KATP) channels. nih.gov
Furthermore, diadenosine polyphosphates, including Ap5A, are recognized as potent agonists of the purinergic system, mediating processes such as vascular tone regulation and cell proliferation. nih.gov They can influence a multitude of cellular processes, including DNA replication and repair, cell division, neurotransmission, and apoptosis. researchgate.net The ability of Ap5A to act as a physiological regulator is particularly noted in cardiac muscle, where it can significantly increase the open-probability of ryanodine-receptor (RyR2) gates, even at low concentrations. sigmaaldrich.comnih.gov
Table 2: Research Findings on Diadenosine Pentaphosphate as a Signaling Molecule
| Research Area | Key Findings | Citations |
|---|---|---|
| Cardiac Signaling | Myocardial ischemia causes a 10-fold decrease in Ap5A concentration, impacting K(ATP) channel activity. | nih.gov |
| Ap5A is a potent activator of cardiac ryanodine (B192298) receptors (RyR2), suggesting a role in regulating cardiac function under stress. | sigmaaldrich.comnih.govnih.gov | |
| Platelet Aggregation | Ap5A is the most potent inhibitor of ADP-induced platelet aggregation among the ApnA series (n=2-6). | nih.gov |
| Vascular Effects | Dinucleoside polyphosphates mediate vascular tone regulation and influence vascular smooth muscle cell proliferation. | nih.gov |
| Neuronal Signaling | Acts through various purinergic receptors in the nervous system. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Cellular Stress Response | Cellular levels of diadenosine polyphosphates increase in response to stressors like oxidative stress and heat shock. | frontiersin.orgnih.govnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C20H24N10Na5O22P5 |
|---|---|
Molecular Weight |
1026.3 g/mol |
IUPAC Name |
pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |
InChI Key |
NNMFUJJMJIYTSP-CSMIRWGRSA-I |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biochemical Pathways of Diadenosine Pentaphosphate Homeostasis
Enzymatic Synthesis of Diadenosine Pentaphosphate
The biosynthesis of Ap5A is an intricate enzymatic process primarily carried out by a specific class of enzymes, with alternative pathways contributing to its formation under certain conditions.
The principal enzymes responsible for the synthesis of diadenosine polyphosphates, including Ap5A, are the aminoacyl-tRNA synthetases (aaRS). frontiersin.orgnih.gov These enzymes are fundamentally known for their canonical role in protein synthesis, where they attach the correct amino acid to its corresponding tRNA molecule. wikipedia.orgyoutube.com This process, often called tRNA "charging" or "loading," is essential for the translation of the genetic code. wikipedia.org
Beyond this primary function, many aaRSs can catalyze a side reaction that leads to the formation of diadenosine polyphosphates. nih.gov This non-canonical activity involves a two-step process. First, the aaRS activates an amino acid by reacting it with ATP to form an aminoacyl-adenylate intermediate and pyrophosphate. In the second step, instead of transferring the aminoacyl group to a tRNA, the enzyme facilitates a nucleophilic attack by a second ATP molecule on the aminoacyl-adenylate. This reaction results in the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A) or other diadenosine polyphosphates, depending on the specific aaRS and the reaction conditions. frontiersin.org For instance, lysyl-tRNA synthetase has been shown to be capable of synthesizing Ap4A. frontiersin.orgnih.gov While the synthesis of Ap4A and Ap3A by aaRS is well-documented, the precise mechanisms for the formation of longer chain polyphosphates like Ap5A are an area of ongoing investigation. frontiersin.orgnih.gov
The synthesis of diadenosine polyphosphates by aaRS is not a constant process but is thought to be a response to various physiological stimuli, suggesting that these molecules function as intracellular and extracellular signaling molecules or "second messengers". nih.gov
While aminoacyl-tRNA synthetases are the primary source of diadenosine polyphosphates, other enzymes have been identified that can also catalyze their synthesis. One such example is the T4 RNA ligase, which has been demonstrated to catalyze the synthesis of dinucleoside polyphosphates. frontiersin.org This indicates that alternative pathways for Ap5A biogenesis exist, although they may be less prominent than the aaRS-mediated route. The physiological relevance and the specific conditions under which these alternative pathways are activated remain subjects of further research.
Catabolism and Degradation of Diadenosine Pentaphosphate
The cellular levels of Ap5A are tightly regulated not only by its synthesis but also by its degradation. This catabolic process is carried out by a specific group of enzymes known as diadenosine polyphosphate hydrolases.
Diadenosine polyphosphate hydrolases, also known as dinucleoside polyphosphatases, are enzymes that cleave the phosphodiester bonds of diadenosine polyphosphates. These enzymes have been identified and characterized in a wide range of organisms, from bacteria to humans.
For example, a diadenosine polyphosphate hydrolase from the presynaptic plasma membranes of the Torpedo electric organ has been shown to hydrolyze diadenosine polyphosphates including Ap3A, Ap4A, and Ap5A. theadl.com This enzyme exhibits Michaelis-Menten kinetics with distinct K_m and V_max values for different substrates. theadl.com In humans, an asymmetrical diadenosine 5',5'''-P1,P4-tetraphosphate hydrolase has been purified from the placenta. nih.gov In the bacterium Mycobacterium smegmatis, a Nudix hydrolase, MsMutT1, has been shown to hydrolyze diadenosine polyphosphates, with a preference for Ap4A. nih.gov Furthermore, a diadenosine polyphosphate hydrolase has also been characterized in the plant Brachypodium distachyon. researchgate.net
The table below summarizes the characteristics of some identified diadenosine polyphosphate hydrolases.
| Enzyme Source | Substrates | Products of Ap5A Hydrolysis |
| Torpedo electric organ | Ap3A, Ap4A, Ap5A | AMP and ATP |
| Human placenta | Ap4A, Ap5A, Diguanosine tetraphosphate | ATP and AMP |
| Mycobacterium smegmatis (MsMutT1) | ApnA (n=2-6) | ATP (major), ADP (minor for Ap4A, Ap6A) |
| Escherichia coli (symmetrical Ap4A hydrolase) | Ap3A, Ap4A, Ap5A | ADP |
| Lupin (asymmetrical Ap4A hydrolase) | Ap4A, Ap5A | ATP and ADP |
The enzymatic cleavage of diadenosine polyphosphates can occur through two distinct mechanisms: symmetrical and asymmetrical hydrolysis. frontiersin.orgnih.gov
Asymmetrical hydrolysis results in the formation of ATP and AMP from the cleavage of Ap4A. frontiersin.org In the case of Ap5A, asymmetrical cleavage yields ATP and ADP. nih.gov This mode of hydrolysis is characteristic of the asymmetrical Ap4A hydrolases found in organisms like lupin and in human placenta. nih.govnih.gov
Symmetrical hydrolysis , on the other hand, involves the cleavage of the central phosphodiester bond. For Ap4A, this yields two molecules of ADP. frontiersin.org The symmetrical Ap4A hydrolase from E. coli cleaves Ap3A, Ap4A, and Ap5A to produce ADP and the corresponding nucleotide coproducts. nih.gov
The specific mechanism of hydrolysis depends on the particular enzyme and determines the nature of the resulting nucleotide products, which can themselves have distinct signaling roles within the cell.
The activity of diadenosine polyphosphate hydrolases is subject to regulation by various factors, which in turn controls the turnover rate of Ap5A.
Cofactors and Inhibitors: The activity of these hydrolases can be dependent on the presence of divalent cations. For instance, the hydrolase from the Torpedo electric organ is activated by Ca²⁺, Mg²⁺, and Mn²⁺. theadl.com Conversely, certain molecules can act as inhibitors. The fluoride (B91410) ion is a known inhibitor of these enzymes. theadl.comnih.gov Additionally, ATP analogues can act as competitive inhibitors of diadenosine polyphosphate hydrolase activity. theadl.com
Substrate Specificity: The rate of hydrolysis can vary depending on the length of the polyphosphate chain. For example, the hydrolase from human placenta hydrolyzes Ap4A at a higher rate than Ap5A. nih.gov
The regulation of these degradative enzymes is crucial for maintaining the appropriate intracellular and extracellular concentrations of diadenosine pentaphosphate, thereby ensuring proper signaling function. The balance between the synthetic activity of aminoacyl-tRNA synthetases and the catabolic activity of diadenosine polyphosphate hydrolases dictates the homeostatic level of Ap5A.
Intracellular and Extracellular Compartmentalization of Diadenosine Pentaphosphate
The biological activity of Ap5A is profoundly influenced by its location, whether inside the cell or in the extracellular space. This compartmentalization is a key determinant of its function, as it governs the molecule's access to specific receptors and metabolic enzymes.
Storage and Release Mechanisms from Secretory Vesicles and Dense Granules
A substantial amount of cellular Ap5A is sequestered within specialized storage organelles, most notably secretory vesicles in neuroendocrine cells and dense granules in platelets. In the chromaffin cells of the adrenal medulla, for instance, Ap5A is found in high concentrations within chromaffin granules. nih.govbohrium.com Similarly, blood platelets store Ap5A in their dense granules alongside other important signaling molecules like ADP and ATP. taylorandfrancis.comnih.gov
The accumulation of Ap5A into these granules is an active process, mediated by a vesicular nucleotide transporter (VNUT). nih.govnih.gov This transporter facilitates the entry of nucleotides from the cytoplasm into the vesicle, allowing for their concentration and storage.
The release of Ap5A from these storage sites is a tightly regulated process known as exocytosis. taylorandfrancis.com Upon receiving a specific physiological stimulus, such as the activation of platelets at a site of injury, these granules fuse with the cell's outer membrane. nih.gov This fusion creates an opening through which the granular contents, including Ap5A, are expelled into the extracellular environment, allowing Ap5A to act on nearby cells.
| Storage Location | Cell Type | Co-stored Molecules |
| Chromaffin Granules | Adrenal Medulla Cells | Catecholamines, ATP nih.govtaylorandfrancis.com |
| Dense Granules | Platelets | ADP, ATP, Serotonin, Calcium taylorandfrancis.commdpi.com |
Dynamics of Diadenosine Pentaphosphate Levels in Response to Cellular Stimuli
The concentrations of Ap5A both inside and outside the cell are not static; they fluctuate in response to a variety of cellular stimuli, which is a key characteristic of its role as a signaling molecule. Cellular stress conditions, such as a lack of oxygen (hypoxia) or damage from reactive oxygen species (oxidative stress), can lead to an increase in intracellular Ap5A levels. frontiersin.orgnih.gov This is believed to be part of a cellular defense mechanism.
Extracellularly, Ap5A levels can rise significantly in response to cellular activation. For example, when platelets are activated, they release the contents of their dense granules, leading to a localized increase in the concentration of Ap5A. nih.govnih.gov This released Ap5A can then participate in signaling events related to blood clotting and vascular tone. The transient nature of these extracellular signals is ensured by enzymes that rapidly break down Ap5A.
The table below summarizes how Ap5A levels change in different situations.
| Cellular Compartment | Stimulus | Effect on Ap5A Level | Physiological Context |
| Intracellular | Hypoxia | Increase | Cellular stress response frontiersin.org |
| Intracellular | Oxidative Stress | Increase | Cellular stress response nih.gov |
| Extracellular | Platelet Activation | Increase | Hemostasis, Thrombosis nih.gov |
| Extracellular | Neuroendocrine Cell Stimulation | Increase | Neurotransmission, Hormonal regulation |
Physiological and Pathophysiological Roles of Diadenosine Pentaphosphate
Role in Cardiovascular Physiology
Ap5A is a significant regulator of cardiovascular homeostasis, influencing vascular tone, cardiac function, and platelet activity. Its release from various cell types, including platelets and endothelial cells, allows it to act as a local signaling molecule in the circulatory system.
Regulation of Vascular Tone: Vasodilatation and Vasoconstriction Mechanisms
Diadenosine pentaphosphate exhibits complex and heterogeneous effects on vascular tone, capable of inducing both vasoconstriction and vasodilation depending on the specific vascular bed and the expression profile of purinergic receptors. nih.gov In rat resistance arteries, for instance, Ap5A induces a stable vasoconstriction in the superior epigastric artery, while in the mesenteric resistance artery, it causes a transient vasoconstriction followed by a pronounced vasodilation. nih.gov
The vasoconstrictor effects of Ap5A are primarily mediated through the activation of P2X purinoceptors. nih.gov Conversely, its vasodilatory action, particularly noted in pre-contracted mesenteric arteries, is attributed to the activation of P2Y1 receptors. nih.gov The balance between these opposing effects is determined by the differential distribution and sensitivity of these receptor subtypes in various blood vessels.
Table 1: Vasoactive Effects of Diadenosine Pentaphosphate (Ap5A) in Rat Resistance Arteries
| Vascular Bed | Observed Effect | Mediating Receptor | Reference |
|---|---|---|---|
| Superior Epigastric Artery (SEA) | Stable Vasoconstriction | P2X Receptors | nih.gov |
| Mesenteric Resistance Artery (MrA) | Transient Vasoconstriction | P2X Receptors | nih.gov |
| Mesenteric Resistance Artery (MrA) - Pre-contracted | Marked Vasodilation | P2Y1 Receptors | nih.gov |
Cardiac Electrophysiological Modulation and Contractile Function
Ap5A significantly influences the electrical and mechanical activity of the heart. Studies on rat myocardium have demonstrated that Ap5A can be considered an endogenous cardioinhibitory compound. nih.gov It reduces the contractility of the isolated Langendorff-perfused heart and shortens the duration of the action potential in various regions, including the atria and ventricles. nih.gov These cardiotropic effects are mediated through P2 purine (B94841) receptors. nih.gov
Furthermore, Ap5A is a potent activator of the cardiac ryanodine (B192298) receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum, which is fundamental to excitation-contraction coupling. nih.govbiodatacorp.com Ap5A can activate RyR2 even at low nanomolar concentrations, suggesting it may act as a physiological regulator of Ca2+ release, particularly during cellular stress. nih.govbiodatacorp.comnih.gov It has also been identified as a signaling molecule involved in the cardiac response to metabolic stress, such as ischemia, by regulating the activity of ATP-sensitive K+ (KATP) channels. nih.gov Myocardial levels of Ap5A decrease significantly during ischemia, which is associated with the opening of these protective channels. nih.gov
Table 2: Effects of Diadenosine Pentaphosphate (Ap5A) on Cardiac Function
| Cardiac Parameter | Effect of Ap5A | Mechanism/Receptor Involved | Reference |
|---|---|---|---|
| Myocardial Contractility | Reduction | P2 Purine Receptors | nih.gov |
| Action Potential Duration | Reduction (in atria and ventricles) | P2 Purine Receptors | nih.gov |
| Sarcoplasmic Reticulum Ca2+ Release | Potent Activation | Ryanodine Receptor (RyR2) | nih.govbiodatacorp.comnih.gov |
| ATP-sensitive K+ (KATP) Channel | Antagonizes channel opening at normal physiological concentrations | Direct interaction with the channel | nih.gov |
Impact on Platelet Activation and Thromboregulation
Diadenosine polyphosphates, including Ap5A, are stored in high concentrations within platelet dense granules and are released upon platelet activation. While the specific role of Ap5A in thromboregulation is an area of ongoing research, studies on related compounds like diadenosine tetraphosphate (B8577671) (Ap4A) provide significant insights. Analogues of Ap4A have been shown to be potent inhibitors of ADP-induced platelet aggregation. nih.gov This suggests that diadenosine polyphosphates may act as competitive antagonists at P2Y receptors on the platelet surface, thereby modulating the pro-aggregatory signals of ADP. nih.gov By interfering with ADP-mediated platelet activation, these molecules can contribute to the negative feedback mechanisms that control thrombus growth and stability.
Involvement in Neuronal Function and Neurotransmission
In the nervous system, Ap5A functions as a neuromodulator, influencing synaptic activity and neuronal morphology. It is stored in and can be released from synaptic terminals, indicating its role in cell-to-cell communication within the brain. nih.gov
Modulation of Synaptic Transmission and Neurotransmitter Release
Research has shown that Ap5A can modulate neurotransmission by acting on presynaptic receptors. In isolated guinea-pig atria, Ap5A and other diadenosine polyphosphates inhibit the release of the neurotransmitter calcitonin gene-related peptide (CGRP) from sensory-motor nerves. nih.govnih.gov This inhibitory effect is mediated through the activation of prejunctional A1 adenosine (B11128) receptors, suggesting that Ap5A can be hydrolyzed by ecto-nucleotidases in the synaptic cleft to adenosine, which then acts on these receptors. nih.govnih.govnih.gov This mechanism allows Ap5A to function as a pre-synaptic inhibitor, controlling the release of other neurotransmitters and thereby fine-tuning synaptic strength. The action of Ap5A is terminated by these ecto-enzymes, which hydrolyze it into smaller components, including ATP and adenosine. nih.gov
Table 3: Neuromodulatory Effects of Diadenosine Pentaphosphate (Ap5A)
| Process | Effect of Ap5A | Mechanism/Receptor Involved | Reference |
|---|---|---|---|
| Neurotransmitter Release (CGRP) | Inhibition | Activation of prejunctional A1 adenosine receptors (likely via conversion to adenosine) | nih.govnih.gov |
| Synaptic Signaling Termination | Hydrolysis by ecto-nucleotidases | Enzymatic degradation in the synaptic cleft | nih.gov |
Regulation of Neuronal Development: Dendrite Growth and Morphology
Emerging evidence indicates that Ap5A plays a role in shaping neuronal architecture during development. Specifically, Ap5A has been found to negatively regulate the growth and number of dendrites in cultured hippocampal neurons. This effect is achieved by inducing transient increases in intracellular calcium within the dendritic growth cone. The influx of calcium through P2X1 receptors appears to be the key signaling event that leads to the arrest of dendritic growth. This finding highlights a novel role for purinergic signaling in the complex process of establishing neuronal circuits.
Table 4: Effect of Diadenosine Pentaphosphate (Ap5A) on Neuronal Morphology
| Neuronal Structure | Effect of Ap5A | Mechanism | Reference |
|---|---|---|---|
| Dendrite Length (Cultured Hippocampal Neurons) | Decrease | Induction of local Ca2+ influx in the growth cone via P2X1 receptors | nih.gov |
| Dendrite Number (Cultured Hippocampal Neurons) | Decrease | Induction of local Ca2+ influx in the growth cone via P2X1 receptors | nih.gov |
Purinergic Signaling in Neuron-Glial Interactions
The intricate communication network between neurons and glial cells is fundamental for the proper functioning of the nervous system. Purinergic signaling, mediated by extracellular nucleotides and nucleosides like ATP and adenosine, plays a pivotal role in this crosstalk. Diadenosine pentaphosphate has emerged as a significant player in this signaling cascade, influencing various aspects of neuron-glial interactions.
Recent research has shed light on the direct impact of Ap5A on neuronal structures. Studies on cultured hippocampal neurons have revealed that Ap5A can negatively modulate the growth and number of dendrites. This effect is mediated through the activation of P2X1 purinergic receptors, leading to transient increases in intracellular calcium within the dendritic growth cone nih.govnih.gov. This finding suggests a crucial role for Ap5A in shaping neuronal morphology and connectivity during development and plasticity.
While the direct effects of Ap5A on glial cells are still being fully elucidated, the broader context of purinergic signaling provides important clues. Glial cells, including astrocytes, microglia, and oligodendrocytes, express a diverse array of P2 receptors and are highly responsive to extracellular nucleotides. Astrocytes, for instance, release ATP, which can then be metabolized to other purines, to modulate synaptic transmission and plasticity. Although the specific contribution of Ap5A to these astrocytic functions requires further investigation, its presence and activity within the nervous system point towards a significant modulatory role. The activation of purinergic receptors on microglia is a key step in their transformation into a reactive state, a process critical in neuroinflammation and response to injury. The precise involvement of Ap5A in this microglial activation is an active area of research. Similarly, the influence of Ap5A on oligodendrocytes and the process of myelination remains a frontier for investigation.
Diadenosine Pentaphosphate as a Mediator of Cellular Stress Responses
Cells are constantly exposed to various stressors that can disrupt their normal function. Diadenosine pentaphosphate has been identified as a key signaling molecule that helps orchestrate the cellular response to these challenges.
Responses to Oxidative Stress, Heat Shock, and Nutritional Deprivation
Evidence suggests that the intracellular concentrations of diadenosine polyphosphates, including Ap5A, can increase significantly during conditions of cellular stress. While much of the research in this area has focused on its close relative, diadenosine tetraphosphate (Ap4A), studies have indicated that Ap5A is a potent activator of cardiac ryanodine receptors, particularly under stressful conditions nih.gov. This suggests a role for Ap5A in modulating calcium signaling during stress. The adenylate kinase (AK) phosphotransfer pathway, which is inhibited by Ap5A, is crucial for communicating cellular energetic signals, particularly in response to metabolic stress pnas.org. By modulating AK activity, Ap5A can influence the cellular response to conditions of nutritional deprivation.
The heat shock response is a highly conserved cellular defense mechanism characterized by the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to protect and refold damaged proteins nih.gov. While direct evidence linking Ap5A to the heat shock response is still emerging, the general involvement of purinergic signaling in this process is recognized. For instance, heat shock can lead to the activation of protein kinases that regulate the heat shock transcription factor 1 (HSF1), the master regulator of HSP gene expression nih.gov.
Role in DNA Damage Response and Repair Mechanisms
Maintaining the integrity of the genome is paramount for cell survival. The DNA damage response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions. While studies have shown that Ap4A levels increase in response to DNA-damaging agents, the specific role of Ap5A in the DDR is less clear. Some research suggests that astrocytes, key players in brain homeostasis, are vulnerable to DNA damage from stressors like ethanol (B145695) and corticosterone, triggering a robust DDR nih.govnih.gov. Given the presence and activity of Ap5A in the nervous system, its potential involvement in the astrocytic response to DNA damage warrants further investigation.
Regulation of Protein Refolding and Stress Protein Function
Proper protein folding is essential for cellular function, and misfolded proteins can lead to cellular dysfunction and disease. Molecular chaperones, many of which are heat shock proteins, assist in the correct folding of proteins and the refolding of those that have been denatured by stress youtube.comyoutube.com. Research into the interaction between diadenosine polyphosphates and chaperones has shown that Ap4A can bind to the bacterial chaperone GroEL and enhance its activity. While direct studies on Ap5A are limited, the structural similarities among diadenosine polyphosphates suggest a potential role for Ap5A in modulating chaperone function and protein folding under stressful conditions.
Influence on Cellular Proliferation and Apoptosis
Diadenosine pentaphosphate has been shown to exert significant control over the fundamental cellular processes of proliferation and apoptosis (programmed cell death), with its effects being highly cell-type specific.
Modulation of Cell Growth in Specific Cell Types (e.g., Vascular Smooth Muscle Cells, Mesangial Cells)
Research has demonstrated that Ap5A can act as a potent mitogen, stimulating the proliferation of certain cell types. In vascular smooth muscle cells (VSMCs), Ap5A has been shown to induce proliferation, an effect that is more pronounced in cells from diabetic animals. This suggests a potential role for Ap5A in the pathogenesis of vascular diseases associated with diabetes.
Similarly, in the kidney, Ap5A stimulates the growth of mesangial cells, which are specialized cells within the glomerulus nih.gov. This proliferative effect on mesangial cells suggests that Ap5A may contribute to the changes in glomerular structure and function seen in certain kidney diseases. The growth-stimulatory effects of Ap5A in both VSMCs and mesangial cells appear to be mediated through a distinct purinergic receptor pathway that does not involve the typical P2X or P2Y1 receptors.
| Cell Type | Effect of Diadenosine Pentaphosphate | Key Findings |
| Vascular Smooth Muscle Cells | Proliferation | Effect is more pronounced in diabetic models. |
| Mesangial Cells | Growth Stimulation | Suggests a role in glomerular pathophysiology. nih.gov |
Regulation of Programmed Cell Death Pathways
Diadenosine pentaphosphate and its related polyphosphates are implicated in the intricate regulation of programmed cell death, or apoptosis. While much of the research has focused on the closely related diadenosine tetraphosphate (Ap4A), the findings provide a framework for understanding the potential role of Ap5A. Studies have shown that the intracellular ratio of diadenosine polyphosphates can be a critical determinant of a cell's fate. For instance, an increase in the concentration of Ap4A relative to diadenosine triphosphate (Ap3A) has been associated with the induction of apoptosis in various human cancer cell lines. nih.gov
The proposed mechanism for Ap4A-induced apoptosis involves the induction of cell cycle arrest at the G1/S transition phase. This is accompanied by a significant decrease in the level of the anti-apoptotic protein Bcl-2. Furthermore, the cleavage of the retinoblastoma protein (pRb), a key regulator of the cell cycle, has been observed and is dependent on the activity of caspases, the primary executioners of apoptosis.
Direct evidence for Ap5A's role in apoptosis is also emerging. Research has pointed to the regulation of neutrophil apoptosis by diadenosine pentaphosphate, suggesting its involvement in the lifespan of these crucial immune cells. nih.gov Neutrophils have a naturally short lifespan and undergo apoptosis to maintain immune homeostasis. The modulation of this process by local signaling molecules like Ap5A can have significant implications in the context of inflammation and infection. The interaction of diadenosine polyphosphates with granulocyte-macrophage colony-stimulating factor (GM-CSF) to delay neutrophil apoptosis further underscores their potential role in inflammatory settings. nih.gov
| Research Finding | Cell Type(s) | Observed Effect | Potential Implication |
| Increased Ap4A/Ap3A ratio | Human cancer cell lines | Induction of apoptosis | Imbalance in diadenosine polyphosphates may trigger cell death. |
| Ap4A treatment | Human cancer cell lines | Decrease in Bcl-2 protein levels | Pro-apoptotic signaling through modulation of Bcl-2 family proteins. |
| Ap4A treatment | Human cancer cell lines | Caspase-dependent cleavage of pRb | Involvement of the core apoptotic machinery. |
| Ap5A and GM-CSF | Human neutrophils | Regulation of apoptosis | Control of immune cell lifespan during inflammation. |
Contributions to Metabolic Regulation
Diadenosine pentaphosphate plays a crucial role in the regulation of cellular metabolism, primarily through its potent and specific inhibition of the enzyme adenylate kinase.
General Influence on Metabolic Pathways
Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP. This reaction is vital for maintaining the balance of adenine (B156593) nucleotides, which are central to energy transfer and numerous metabolic pathways. By inhibiting adenylate kinase, Ap5A can significantly disrupt this equilibrium. pnas.org This inhibition has been demonstrated in various experimental systems, including erythrocyte enzyme assays and studies with fragmented sarcoplasmic reticulum. nih.gov
The inhibition of adenylate kinase by Ap5A makes it a valuable tool in biochemical research to dissect metabolic pathways without the confounding activity of this enzyme. For example, it allows for the precise study of ATP-dependent processes, such as ion transport by Ca2+-ATPase, without the regeneration of ATP from ADP by adenylate kinase. nih.gov Physiologically, the release of Ap5A during cellular stress could act as a signal to modulate energy-requiring processes by altering the local concentrations of ATP, ADP, and AMP.
Interplay with Purine Homeostasis and Metabolism
Furthermore, Ap5A has been shown to activate 5′-nucleotidase and inhibit adenosine kinase activity in vitro. sigmaaldrich.com 5'-nucleotidase is an enzyme that dephosphorylates AMP to adenosine, a potent signaling molecule with its own set of receptors and physiological effects. Conversely, adenosine kinase re-phosphorylates adenosine to AMP. Therefore, by modulating these enzymes, Ap5A can influence the extracellular and intracellular levels of adenosine, further contributing to the complex regulation of purine metabolism and signaling. The metabolism of Ap5A itself by ectoenzymes on cell surfaces like endothelial and smooth muscle cells also contributes to the local concentration of purinergic signaling molecules. sigmaaldrich.com
| Enzyme | Effect of Ap5A | Metabolic Consequence |
| Adenylate Kinase | Potent inhibitor | Disrupts adenine nucleotide equilibrium (ATP, ADP, AMP); alters cellular energy charge. |
| 5'-Nucleotidase | Activator (in vitro) | May increase the production of adenosine from AMP. |
| Adenosine Kinase | Inhibitor (in vitro) | May decrease the recycling of adenosine to AMP. |
Potential Role in Immune and Inflammatory Processes
Diadenosine pentaphosphate is increasingly recognized for its potential role as a modulator of immune and inflammatory responses, particularly through its effects on neutrophils. These cells are typically the first responders to sites of infection and inflammation.
Ap5A, along with other diadenosine polyphosphates, has been shown to stimulate an increase in the concentration of intracellular free calcium ([Ca2+]i) in human neutrophils. This elevation in calcium is a fundamental signaling event in neutrophils, triggering a range of functional responses including chemotaxis, degranulation, and the production of reactive oxygen species. The effect of Ap5A on calcium mobilization is mediated through a pertussis toxin-sensitive G-protein, indicating the involvement of G-protein coupled purinergic receptors on the neutrophil surface.
As previously mentioned, Ap5A is also involved in the regulation of neutrophil apoptosis. nih.gov The ability of diadenosine polyphosphates to delay the programmed death of these cells, especially in synergy with cytokines like GM-CSF, suggests a mechanism by which their lifespan and activity can be prolonged at inflammatory sites. nih.gov Since activated platelets are a major source of diadenosine polyphosphates, this points to a significant interaction between platelets and neutrophils during inflammatory events, where platelet-derived Ap5A could enhance and sustain the neutrophil response. sigmaaldrich.commedchemexpress.comnih.gov
While direct evidence for the effects of Ap5A on other immune cells like macrophages or on the release of specific cytokines is still developing, its established actions on neutrophils firmly place it as a relevant signaling molecule in the complex milieu of inflammation.
Involvement in Renal Hemodynamics and Glomerular Filtration Regulation
Diadenosine pentaphosphate has been identified as a significant regulator of renal function, particularly in modulating blood flow through the glomerulus and the rate of glomerular filtration.
Research has demonstrated that the application of Ap5A can lead to a significant reduction in the glomerular filtration rate (GFR) in conscious mice. This effect is attributed to the vasoconstrictive action of Ap5A on the afferent arterioles, the small arteries that supply blood to the glomeruli. Ap5A was found to reduce the diameter of isolated, perfused afferent arterioles, while having no significant effect on the efferent arterioles that carry blood away from the glomeruli. This selective constriction of the afferent arteriole increases resistance to blood flow into the glomerulus, thereby reducing the filtration pressure and, consequently, the GFR.
The vasoconstrictor effect of Ap5A on afferent arterioles appears to be mediated by P2 receptors, as the non-selective P2 receptor antagonist suramin (B1662206) can block this effect. Further studies using isolated rat renal glomeruli have shown that Ap5A, along with Ap4A, induces a concentration- and time-dependent reduction in the glomerular inulin (B196767) space, a measure of glomerular contractility, which is consistent with a decrease in the filtration surface area. nih.gov
These findings suggest that Ap5A, which can be released from renal tubular cells under certain conditions such as exposure to contrast media, may play a pathophysiological role in conditions like contrast-induced acute kidney injury by causing renal vasoconstriction and a fall in GFR.
| Parameter | Effect of Diadenosine Pentaphosphate (Ap5A) |
| Glomerular Filtration Rate (GFR) | Significant reduction |
| Afferent Arteriolar Diameter | Reduction (vasoconstriction) |
| Efferent Arteriolar Diameter | No significant influence |
| Glomerular Inulin Space | Reduction |
Future Directions and Emerging Research Avenues
Elucidation of Novel Diadenosine Pentaphosphate Receptors and Binding Partners
A primary goal of future research is to identify and characterize the full spectrum of receptors and proteins that bind to Ap5A. While it is known to act through various purinergic receptors, the specific subtypes and the potential for undiscovered receptors remain an active area of investigation. sigmaaldrich.comsigmaaldrich.com
Recent studies have already pointed to novel binding partners. For instance, Ap5A is a potent activator of the cardiac ryanodine (B192298) receptor (RyR2), a critical channel for calcium release in heart muscle cells. nih.govnih.gov Research has revealed a high-affinity binding site on RyR2 for adenine-based compounds, including Ap5A, which is distinct from the binding site for ATP. nih.govnih.gov The molecule binds tightly and dissociates slowly, suggesting it could be a significant physiological regulator of RyR2, especially during cellular stress. sigmaaldrich.comnih.govnih.gov
Furthermore, studies in cultured hippocampal neurons suggest that Ap5A's effects on dendrite growth are mediated by P2X1 purinergic receptor subunits, and potentially a yet-to-be-identified heteromeric P2X receptor. nih.gov The ongoing search for new binding partners is crucial, as the functional characterization of diadenosine polyphosphates has been historically limited by the difficulty in identifying specific interaction partners. frontiersin.org
Detailed Understanding of Structure-Activity Relationships for Targeted Intervention
A detailed comprehension of how the structure of Ap5A relates to its activity is essential for developing targeted therapeutic interventions. By synthesizing and testing analogs of Ap5A, researchers can pinpoint the specific parts of the molecule responsible for its effects.
Studies comparing various diadenosine polyphosphates have shown that the length of the phosphate (B84403) chain is a critical determinant of biological activity. nih.gov For example, in the rat mesenteric arterial bed, diadenosine polyphosphates with shorter chains (n=2-3) cause vasorelaxation, while those with longer chains (n=4-6) cause vasoconstriction. nih.gov
Further research has explored how chemical modifications affect Ap5A's interaction with its targets. An oxidized analog, oAp5A, was found to be less effective at activating the high-affinity site on cardiac RyR2 channels but could still fully open the channel through a different mechanism, highlighting the subtleties of these molecular interactions. nih.govnih.gov Similarly, phosphonate (B1237965) analogs of related compounds have been studied as potential substrates or inhibitors for enzymes that degrade these signaling molecules. acs.org A deeper understanding of these structure-activity relationships could enable the design of highly specific agonists or antagonists for therapeutic use.
Comparative Activity of Ap5A and its Analogs on Cardiac Ryanodine Receptor 2 (RyR2)
| Compound | Effect on RyR2 | Potency / EC50 | Key Finding |
|---|---|---|---|
| Diadenosine pentaphosphate (Ap5A) | Activator | EC50 = 140 µmol·L⁻¹ | Activates via both a novel high-affinity site (in the pmol·L⁻¹ to µmol·L⁻¹ range) and a lower-affinity site. nih.gov |
| Oxidized Ap5A (oAp5A) | Activator | EC50 = 16 µmol·L⁻¹ | Does not significantly activate the high-affinity site but is a more potent activator at the lower-affinity site. nih.gov |
| ATP | Activator | - | Activates RyR2, but Ap5A compounds can increase channel open probability even in the presence of ATP. nih.gov |
| GTP | Inactive | - | Did not activate RyR2 at any concentration tested, indicating specificity for adenine-based compounds. nih.gov |
Interplay with Other Signaling Molecules and Crosstalk in Complex Networks
Ap5A does not act in isolation. Its signaling pathways are intricately connected with those of other crucial molecules, forming complex regulatory networks. Future research aims to map these interactions to understand how cellular responses are coordinated.
In bacteria, for example, there is significant evidence of crosstalk between different nucleotide messengers like (p)ppGpp and others, which allows for fine-tuning of cellular adaptation to environmental stress. nih.gov Similar complex interactions are expected in eukaryotes. The metabolism of Ap5A itself is linked to other key molecules; it is known to activate 5′-nucleotidase and inhibit adenosine (B11128) kinase, thereby influencing adenosine levels. sigmaaldrich.comsigmaaldrich.com
A significant area of interest is the interplay between Ap5A and ATP. In the heart, Ap5A levels decrease dramatically during ischemia, which in turn allows for the activation of ATP-sensitive K+ (KATP) channels, demonstrating a direct link between Ap5A concentration and a critical response to metabolic stress. nih.gov Furthermore, the ability of Ap5A to modulate RyR2 activity even in the presence of physiological concentrations of ATP suggests a sophisticated regulatory relationship. nih.govnih.gov Understanding this crosstalk is fundamental, as the balance and interaction between these signaling molecules likely dictate the ultimate physiological outcome.
Comprehensive Studies in Diverse Biological Systems and Organisms
While much has been learned from specific model systems, a comprehensive understanding of Ap5A requires studies across a wide range of organisms and biological contexts. Diadenosine polyphosphates have been identified in prokaryotes and eukaryotes, suggesting conserved and fundamental roles throughout evolution. medchemexpress.comfrontiersin.orgfrontiersin.org
Research has shown Ap5A's presence and activity in various mammalian tissues, including the heart, brain, and blood plasma, as well as in human tears. sigmaaldrich.commedchemexpress.comnih.gov In the nervous system, it influences neurotransmission and has recently been shown to negatively regulate the growth and number of dendrites in hippocampal neurons. nih.gov In the cardiovascular system, it affects vascular tone and cardiac function. nih.govnih.gov
Comparative studies in different organisms, such as the yeast Schizosaccharomyces pombe and Saccharomyces cerevisiae, have identified enzymes that hydrolyze Ap5A, revealing overlapping specificities with other signaling molecules like diphosphoinositol polyphosphates. nih.gov Expanding research into more diverse systems—from bacteria to plants to various animal models—will likely uncover both conserved core functions and specialized, context-dependent roles for this versatile signaling molecule.
Mechanistic Insights into Diadenosine Pentaphosphate Transport and Efflux Systems
A key unanswered question is how Ap5A moves into and out of cells. The molecule is stored in intracellular granules and released into the extracellular space to exert its effects, but the specific transporters responsible for this efflux and its potential reuptake are not well understood. sigmaaldrich.commedchemexpress.com
Future research will likely focus on identifying these transport systems. Prime candidates include members of the ATP-binding cassette (ABC) transporter superfamily. nih.govyoutube.com These proteins use the energy from ATP hydrolysis to pump a wide variety of molecules across cellular membranes and are crucial for moving substances out of the brain and other protected tissues. nih.govnih.govnih.gov Given the structural similarity of Ap5A to ATP, it is plausible that specific ABC transporters are responsible for its release. Identifying these transporters and understanding their regulation is a critical step. youtube.com Uncovering the mechanisms of Ap5A transport will not only fill a major gap in our knowledge of its lifecycle but could also provide novel targets for manipulating its signaling pathways.
Q & A
Q. How can Diadenosine pentaphosphate (pentasodium) be detected in biological samples such as brain tissue?
Researchers typically use high-performance liquid chromatography (HPLC) to detect Ap5A in microdialysis samples. For example, Ap5A has been identified in the cerebellum of rats under basal conditions using HPLC with optimized protocols for retention time and sensitivity. This method allows quantification in complex matrices like brain tissue .
Q. What are the primary endogenous sources of Ap5A in mammalian systems?
Ap5A is endogenously stored in secretory vesicles of thrombocytes, chromaffin cells, Torpedo synaptic terminals, and brain synaptosomes. Isolation protocols often involve homogenizing tissues like renal or adrenal medulla, followed by chromatographic purification and validation via MALDI-MS .
Q. What methodological considerations are critical when using Ap5A as an adenylate kinase inhibitor in enzymatic assays?
Include HPLC-based monitoring of ADP-to-ATP/AMP conversion to confirm adenylate kinase inhibition. Parallel experiments with hexokinase can help distinguish between ATP depletion and direct inhibition effects. Pre-treatment with Ap5A (≥10 µM) significantly reduces ADP conversion, but residual activity may persist due to competing pathways .
Q. How should researchers control for enzymatic interference when studying Ap5A in creatine kinase assays?
Use adenylate kinase inhibitors like Ap5A (≥95% purity) to suppress ATP/AMP interconversion. Validate assays via spiked recovery experiments and compare results with sulfur-based inhibitors to confirm specificity for muscle-type isoenzymes .
Advanced Research Questions
Q. How can conflicting data on Ap5A’s role in hypertension pathogenesis be resolved?
Address contradictions by testing phosphate chain length-dependent effects (e.g., vasodilation vs. vasoconstriction) and receptor subtype interactions (P2X/P2Y). Use hypertensive animal models with controlled Ap5A delivery systems and measure downstream second messengers (e.g., inositol phosphates) to clarify signaling pathways .
Q. How does extracellular pH alter Ap5A’s structural conformation and cardiac effects during ischemia?
Employ pH-adjusted buffer systems (e.g., MES for pH 5.5–6.5, HEPES for pH 7.0–8.0) in isolated heart models. Monitor structural changes via NMR or circular dichroism and correlate with functional outcomes like action potential duration (APD95) or ATP-dependent K+ channel activity .
Q. What methods quantify Ap5A secretion in stimulated renal proximal tubule cells?
Stimulate cells with oleoyl-2-acetyl-sn-glycerol (OAG) to trigger vesicular release. Quantify Ap5A in supernatants using MALDI-MS paired with enzymatic cleavage validation. Basal vs. stimulated secretion levels can differ by 14-fold, requiring high-sensitivity detection .
Q. How can HPLC protocols be optimized for Ap5A detection in diverse tissues?
Adjust mobile phase composition (e.g., ion-pair reagents for polar tissues) and column types (C18 for brain, hydrophilic interaction chromatography for renal samples). Include internal standards like isotopically labeled Ap5A to correct for matrix effects .
Q. How do adenylate kinase isoenzymes differ in their inhibition by Ap5A compared to sulfur-based inhibitors?
Perform enzyme kinetics assays with purified isoenzymes (e.g., muscle-type vs. mitochondrial). Calculate IC50 values using ADP-to-ATP conversion rates. Ap5A shows similar potency to sulfur but higher specificity for muscle-type isoforms, validated via competitive binding assays .
Q. What strategies improve the design of Ap5A analogs for selective NPP1 inhibition?
Modify the phosphate chain length (n=5) and test boranophosphate derivatives against substrates like p-Nph-5′-TMP. Use homology modeling of NPP1’s active site to predict binding affinity and validate selectivity via inhibition profiling against eN (ecto-5′-nucleotidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
